4-Phenyl-6-(trichloromethyl)-2-(trifluoromethyl)pyrimidine
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Overview
Description
4-Phenyl-6-(trichloromethyl)-2-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-(trichloromethyl)-2-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with trichloromethyl and trifluoromethyl-containing reagents under controlled conditions. Catalysts and solvents such as acetic acid or ethanol may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-6-(trichloromethyl)-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions may produce various substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-6-(trichloromethyl)-2-(trifluoromethyl)pyrimidine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-6-(chloromethyl)-2-(trifluoromethyl)pyrimidine
- 4-Phenyl-6-(bromomethyl)-2-(trifluoromethyl)pyrimidine
- 4-Phenyl-6-(iodomethyl)-2-(trifluoromethyl)pyrimidine
Uniqueness
4-Phenyl-6-(trichloromethyl)-2-(trifluoromethyl)pyrimidine is unique due to the presence of both trichloromethyl and trifluoromethyl groups, which can impart distinct chemical and physical properties. These functional groups may enhance the compound’s reactivity, stability, and potential biological activity compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C12H6Cl3F3N2 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
4-phenyl-6-(trichloromethyl)-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H6Cl3F3N2/c13-11(14,15)9-6-8(7-4-2-1-3-5-7)19-10(20-9)12(16,17)18/h1-6H |
InChI Key |
SVSVRFJXPUOGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(F)(F)F)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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